molecular formula C23H26N4O7 B601760 Alosetron N-β-D-Glucuronide CAS No. 863485-56-7

Alosetron N-β-D-Glucuronide

货号: B601760
CAS 编号: 863485-56-7
分子量: 470.49
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron. . The reaction conditions for glucuronidation generally include the presence of UDP-glucuronic acid as a co-substrate and the appropriate enzyme.

Industrial Production Methods

Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These cultures would be fed with Alosetron and UDP-glucuronic acid to produce the glucuronide derivative in large quantities.

化学反应分析

Types of Reactions

Alosetron N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions . It may also participate in conjugation reactions, where it can form conjugates with other molecules.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

    Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products

The major product of hydrolysis of this compound is Alosetron itself .

科学研究应用

Clinical Applications

1. Treatment of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Alosetron has been shown to significantly improve symptoms in women with severe IBS-D. In clinical trials, patients receiving alosetron reported better control over bowel urgency and overall symptom relief compared to placebo groups. For instance, a study indicated that 69% of patients on alosetron experienced satisfactory control of bowel urgency versus 56% in the placebo group .

2. Pharmacokinetic Insights

Alosetron exhibits rapid absorption with peak plasma concentrations occurring within one hour. Its bioavailability ranges from 50% to 60%, and it undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. The compound's metabolites, including alosetron N-β-D-glucuronide, are excreted predominantly through urine . Understanding these pharmacokinetics is crucial for optimizing dosing regimens and minimizing adverse effects.

Case Studies and Research Findings

Case Study: Benefit-Risk Assessment

A notable study utilized a discrete event simulation model to assess the incremental net benefit (INB) of alosetron compared to placebo over a year. The analysis revealed a mean INB of 34.1 relative value-adjusted life-years (RVALYs) per 1000 patients treated, indicating that alosetron provides substantial benefits even when considering its risks . This quantitative assessment underscores the importance of balancing therapeutic efficacy against potential adverse effects.

Efficacy Review

A comprehensive review analyzing six randomized controlled trials involving 3,529 patients concluded that alosetron significantly improves global symptoms and pain relief in non-constipated female IBS patients. The odds ratio for positive outcomes was found to be 1.81, demonstrating its effectiveness over placebo . However, it also highlighted a notable increase in constipation rates among treated individuals.

Safety Profile and Regulatory Status

Alosetron was initially withdrawn from the market due to serious gastrointestinal side effects but was reintroduced under strict prescribing guidelines in 2002. These guidelines are designed to mitigate risks such as severe constipation and ischemic colitis . The current FDA-approved indications restrict its use to women with severe IBS-D symptoms that have not responded to other treatments.

作用机制

Alosetron N-β-D-Glucuronide exerts its effects primarily through its parent compound, Alosetron. Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . By blocking these receptors, Alosetron modulates serotonin-sensitive gastrointestinal processes, reducing visceral pain, colonic transit, and gastrointestinal secretions . The glucuronide derivative itself is primarily involved in the excretion and detoxification of Alosetron.

生物活性

Alosetron N-β-D-glucuronide is a metabolite of alosetron, a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS) in women. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Alosetron undergoes extensive metabolism in humans, with a significant portion converted into glucuronide metabolites, including this compound. Studies have shown that the biological activity of these metabolites, particularly their pharmacological effects, remains largely unexplored. However, it is known that alosetron itself has a mean bioavailability of approximately 50-60% and is primarily eliminated through urine, with only about 7% excreted unchanged .

Alosetron exerts its effects by antagonizing 5-HT3 receptors, which play a critical role in modulating gastrointestinal motility and sensory perception. This action leads to decreased colonic motility and increased colonic compliance, alleviating symptoms such as abdominal pain and diarrhea in IBS patients .

Table 1: Mechanisms of Alosetron Action

MechanismDescription
5-HT3 Receptor AntagonismReduces pain and motor responses in the gut
Modulation of PeristalsisAlters ascending pain sensation
Increased Colonic ComplianceEnhances tolerance to bowel distension

Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of alosetron in managing IBS symptoms. A notable study indicated that alosetron significantly improved bowel urgency and global symptoms in women with severe chronic diarrhea-predominant IBS. Patients receiving alosetron reported a higher percentage of days with satisfactory control of bowel urgency compared to placebo (69% vs. 56%, P < 0.001) .

Table 2: Efficacy Outcomes from Clinical Trials

Study ReferencePopulationTreatment DurationPrimary EndpointResults
Women with D-IBS12 weeksSatisfactory control of bowel urgencyAlosetron: 69% vs. Placebo: 56%
Men with D-IBS12 weeksAdequate relief of IBS symptomsAlosetron 1 mg: 53% relief

Adverse Effects

While alosetron has been effective in managing IBS symptoms, it is associated with several adverse effects. The most common side effect noted was constipation, which occurred in a dose-dependent manner among subjects receiving alosetron . Serious adverse events such as ischemic colitis have also been reported, although these are relatively rare.

Case Studies

A case study evaluating the incremental net benefit (INB) of alosetron treatment revealed that patients experienced significant improvements in quality of life metrics compared to placebo. The INB was highest among those with more severe baseline symptoms, emphasizing the drug's potential benefits for patients suffering from severe forms of IBS .

属性

CAS 编号

863485-56-7

分子式

C23H26N4O7

分子量

470.49

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。